molecular formula C9H10INO2 B14809524 4-Cyclopropoxy-5-iodo-2-methoxypyridine

4-Cyclopropoxy-5-iodo-2-methoxypyridine

Cat. No.: B14809524
M. Wt: 291.09 g/mol
InChI Key: LYMWAHWHNPVVHO-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-iodo-2-methoxypyridine is a pyridine derivative featuring three distinct substituents:

  • 2-Methoxy group: A methoxy (-OCH₃) substituent at position 2, which is electron-donating and influences the ring’s electronic properties.
  • 5-Iodo substituent: A heavy halogen (iodine) at position 5, which impacts both electronic and steric characteristics.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

4-cyclopropyloxy-5-iodo-2-methoxypyridine

InChI

InChI=1S/C9H10INO2/c1-12-9-4-8(7(10)5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

LYMWAHWHNPVVHO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)OC2CC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-iodo-2-methoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of cyclopropoxy and methoxy groups. One common method includes the following steps:

    Iodination: A pyridine derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.

    Cyclopropoxylation: The iodinated pyridine is then reacted with a cyclopropyl alcohol in the presence of a base to form the cyclopropoxy group.

    Methoxylation: Finally, the compound is treated with a methoxy reagent to introduce the methoxy group at the appropriate position.

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-5-iodo-2-methoxypyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-iodo-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-Cyclopropoxy-5-azido-2-methoxypyridine, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

4-Cyclopropoxy-5-iodo-2-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-iodo-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positioning and Electronic Effects

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine ()
  • Substituents :
    • 2-Methoxy (-OCH₃), 3-(dimethoxymethyl), 4-iodo, and 5-chloro groups.
  • Key Differences :
    • The 4-iodo and 5-chloro positions are swapped compared to the target compound (4-Cyclopropoxy-5-iodo).
    • The dimethoxymethyl group at position 3 introduces additional steric hindrance and electronic complexity.
  • Implications :
    • The iodine at position 4 (vs. 5 in the target compound) may alter regioselectivity in substitution reactions.
    • The chlorine at position 5 (vs. iodine) reduces steric bulk but increases electronegativity.
2-Methoxy-4-methyl-5-nitropyridine ()
  • Substituents: 2-Methoxy, 4-methyl (-CH₃), and 5-nitro (-NO₂) groups.
  • Key Differences :
    • The nitro group at position 5 (electron-withdrawing) contrasts with the iodo group (weakly electron-withdrawing) in the target compound.
    • The methyl group at position 4 is less bulky than the cyclopropoxy group.
  • Implications :
    • Nitro groups enhance electrophilic substitution at meta/para positions, whereas iodine may favor nucleophilic aromatic substitution.
Target Compound
  • Hypothetical Synthesis Pathway: 2-Methoxypyridine as the core structure. Cyclopropoxy introduction at position 4 via nucleophilic aromatic substitution (NAS) or copper-mediated coupling. Iodination at position 5 using iodine monochloride (ICl) or similar reagents.
Comparable Syntheses
  • 2-Methoxy-4-methyl-5-nitropyridine ():
    • Prepared via nitration of 2-methoxy-4-methylpyridine (95% yield).
    • High yields suggest efficient nitration under controlled conditions.
  • 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine ():
    • Likely synthesized through sequential halogenation and alkoxy group introduction.

Structural and Functional Implications

Table 1: Substituent Effects on Pyridine Derivatives
Compound Substituents (Position) Electronic Effects Steric Effects Reactivity Insights
4-Cyclopropoxy-5-iodo-2-methoxypyridine 2-OCH₃, 4-O-C₃H₅, 5-I Moderate electron donation (OCH₃), weak withdrawal (I) High bulk (cyclopropoxy) Susceptible to NAS at C5
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine 2-OCH₃, 3-(CH(OCH₃)₂), 4-I, 5-Cl Mixed (OCH₃ donation, Cl withdrawal) Very high (dimethoxymethyl) Limited substitution at C3
2-Methoxy-4-methyl-5-nitropyridine 2-OCH₃, 4-CH₃, 5-NO₂ Strong withdrawal (NO₂) Low (CH₃) Electrophilic substitution favored

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